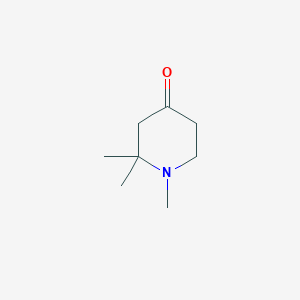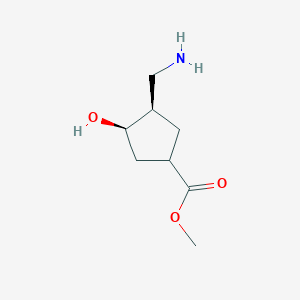
Methyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring a cyclopentane ring with an aminomethyl and a hydroxy group, makes it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone.
Formation of the Cyclopentane Ring: The cyclopentane ring is formed through a series of reactions, including aldol condensation and subsequent reduction.
Introduction of Functional Groups: The aminomethyl and hydroxy groups are introduced through selective functionalization reactions. This may involve the use of reagents such as sodium borohydride for reduction and amination reactions using ammonia or amines.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to inflammation and pain signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate: shares similarities with other cyclopentane derivatives such as:
Uniqueness
- Chirality : The specific (3R,4R) configuration imparts unique stereochemical properties.
- Functional Groups : The presence of both aminomethyl and hydroxy groups allows for diverse chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
methyl (3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-12-8(11)5-2-6(4-9)7(10)3-5/h5-7,10H,2-4,9H2,1H3/t5?,6-,7-/m1/s1 |
Clé InChI |
YSMKUPFQMHWQJM-JXBXZBNISA-N |
SMILES isomérique |
COC(=O)C1C[C@@H]([C@@H](C1)O)CN |
SMILES canonique |
COC(=O)C1CC(C(C1)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



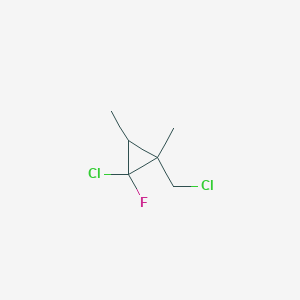
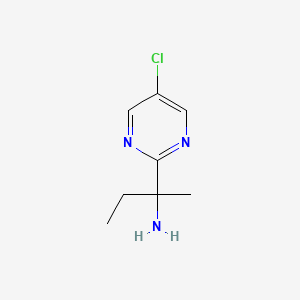
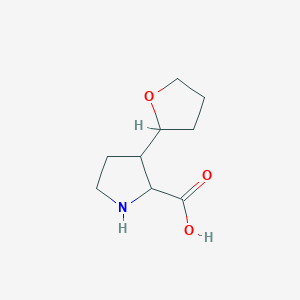
![5-Fluorospiro[2.5]octan-6-amine](/img/structure/B13237523.png)
![[(2-Methylpropyl)sulfamoyl]amine](/img/structure/B13237533.png)
![5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B13237541.png)

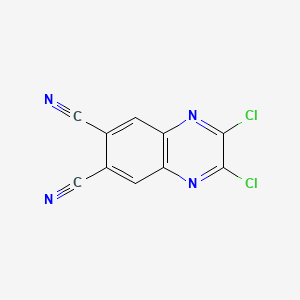
![2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13237573.png)
![8-Oxaspiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13237576.png)
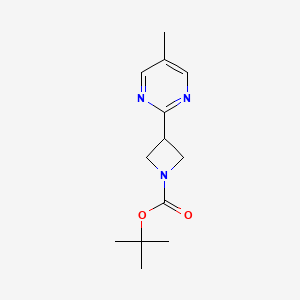
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B13237585.png)
